4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride
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Overview
Description
“4,4-Difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2305255-70-1 . It has a molecular weight of 199.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4,4-Difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride” is1S/C8H15F2N.ClH/c1-7(2)5-8(9,10)4-3-6(7)11;/h6H,3-5,11H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Organic Chemistry
"4,4-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride" plays a crucial role in the synthesis of complex organic molecules. For instance, the study of novel syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine highlights the importance of related amines in creating new chemical entities (S. Kozhushkov et al., 2010). These compounds serve as key intermediates for further chemical transformations, showcasing the versatility of difluorinated amines in organic synthesis.
Fluorine Chemistry
The compound is also significant in fluorine chemistry, where it can contribute to the development of fluorinated derivatives with potential applications in pharmaceuticals and agrochemicals. The synthesis of specifically fluorinated 4-aminopyridine derivatives through regioselective nucleophilic aromatic substitution is an example of its broader chemical utility (Gabriel Podolan et al., 2015).
Material Science
In materials science, the synthesis of novel organosoluble fluorinated polyimides derived from aromatic diamines demonstrates the role of difluorinated amines in creating materials with desirable properties such as low moisture absorption and low dielectric constants (C. Chung et al., 2008). These materials are crucial for applications in electronics and aerospace industries.
Safety and Hazards
Properties
IUPAC Name |
4,4-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(2)5-8(9,10)4-3-6(7)11;/h6H,3-5,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCRVEXDTRYPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1N)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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